

An In-Depth Technical Guide to the Structure-Activity Relationship of TMC647055

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Compound of Interest		
Compound Name:	TMC647055	
Cat. No.:	B611405	Get Quote

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Abstract

TMC647055 is a potent, macrocyclic non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. This document provides a comprehensive overview of the structure-activity relationship (SAR) of **TMC647055**, detailing the key structural modifications that led to its discovery and optimized antiviral activity. It includes a summary of its mechanism of action, detailed experimental protocols for key biological assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Hepatitis C is a global health concern, and the HCV NS5B RNA-dependent RNA polymerase is a prime target for antiviral drug development.[1] Non-nucleoside inhibitors that bind to allosteric sites on the polymerase offer a promising therapeutic strategy.[2] **TMC647055** emerged from a lead optimization program focused on a series of tetracyclic indole-based macrocycles. Through systematic structural modifications, researchers were able to significantly improve the compound's potency in cellular assays and its pharmacokinetic profile, culminating in the identification of **TMC647055** as a clinical candidate. This guide delves into the critical SAR insights gained during this process.



Mechanism of Action

TMC647055 exerts its antiviral effect by binding to a specific allosteric site on the HCV NS5B polymerase known as the "thumb pocket I" or NNI-1 site.[3] This binding event induces a conformational change in the enzyme, locking it in an open, inactive state. By preventing the necessary conformational changes for RNA synthesis, **TMC647055** effectively inhibits viral replication. The mechanism is non-competitive with respect to the nucleoside triphosphate substrates.



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Figure 1: Simplified HCV replication cycle and the inhibitory action of TMC647055.

Structure-Activity Relationship (SAR)

The development of **TMC647055** involved extensive SAR studies to optimize the potency and pharmacokinetic properties of a lead tetracyclic indole scaffold. The following table summarizes the key findings from the optimization of the macrocyclic linker and other substituents. The data highlights the impact of subtle structural changes on the compound's antiviral efficacy, as measured by the EC50 in an HCV replicon assay.



Compound	R1	R2	Linker Modification	Replicon EC50 (μM)
1	Н	Н	Saturated	> 20
2	Ме	Н	Saturated	1.2
3	Ме	Ме	Saturated	0.45
4	Me	Me	Unsaturated (E- alkene)	0.082
TMC647055	Me	Me	Unsaturated (E-alkene) with optimized macrocycle conformation	0.082

Data compiled from publicly available research.

The key takeaways from the SAR studies are:

- Macrocycle Size and Rigidity: A 17-membered macrocycle was found to be optimal.
 Introducing unsaturation in the linker (an E-alkene) rigidified the conformation and significantly improved potency.
- N-methylation: Methylation of the sulfonamide nitrogen (R1) and the indole nitrogen (R2)
 was crucial for enhanced activity.
- Cyclohexyl Group: The presence of a cyclohexyl group was identified as important for binding to the hydrophobic pocket of the enzyme.

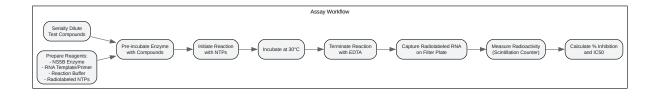
Experimental Protocols HCV NS5B Polymerase Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Methodology:



- Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric template/primer such as poly(A)/oligo(U) or a heteropolymeric template is used as the substrate.
- Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the NS5B enzyme, the RNA template/primer, a buffer solution (e.g., Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), dithiothreitol (DTT), and radiolabeled ribonucleoside triphosphates (e.g., [³H]-UTP).
- Compound Incubation: The test compounds, including **TMC647055**, are serially diluted and pre-incubated with the enzyme before initiating the reaction.
- Reaction Initiation and Termination: The reaction is initiated by the addition of the NTPs. After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped by adding EDTA.
- Detection and Quantification: The newly synthesized radiolabeled RNA is captured on a filter plate and the radioactivity is measured using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined by non-linear regression analysis.



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Figure 2: General workflow for the HCV NS5B polymerase inhibition assay.



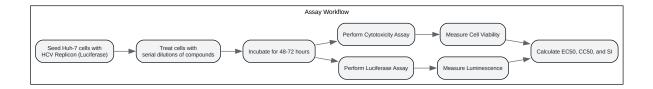
HCV Replicon Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells (e.g., Huh-7).[4]

Methodology:

- Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are used.[5][6] These
 replicons contain the HCV non-structural proteins necessary for replication and a reporter
 gene, typically luciferase.[7]
- Cell Seeding: The replicon-containing cells are seeded into 96- or 384-well plates.[4]
- Compound Treatment: The cells are treated with serial dilutions of the test compounds.
- Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
- Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added.
 The resulting luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.
- Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.
- Data Analysis: The EC50 value (the concentration at which 50% of HCV replication is inhibited) and the CC50 value (the concentration at which 50% cytotoxicity is observed) are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.





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Figure 3: General workflow for the HCV replicon assay.

Conclusion

The discovery of **TMC647055** is a testament to the power of systematic structure-activity relationship studies in modern drug discovery. By meticulously exploring the chemical space around a novel tetracyclic indole scaffold, researchers were able to identify a highly potent and selective inhibitor of the HCV NS5B polymerase with a promising preclinical profile. The insights gained from the SAR of **TMC647055** and its analogs provide a valuable framework for the future design of non-nucleoside inhibitors targeting viral polymerases. This technical guide serves as a comprehensive resource for scientists and researchers in the field of antiviral drug development, offering a detailed understanding of the core principles that led to this important clinical candidate.

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